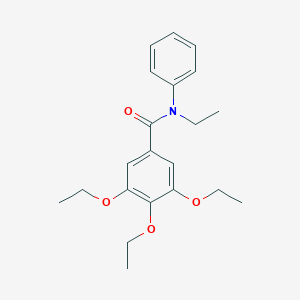
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide (TEP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEP belongs to the class of benzamides and is known for its ability to modulate the activity of certain receptors in the brain.
科学的研究の応用
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of dopamine and serotonin receptors, which are implicated in mood regulation, reward processing, and addiction. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide acts as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It also inhibits the activity of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of dopamine and serotonin in the brain. By modulating the activity of these receptors and enzymes, 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide can alter the levels of dopamine and serotonin in the brain, leading to changes in mood, reward processing, and addiction.
Biochemical and Physiological Effects
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has been shown to have a range of biochemical and physiological effects in animal studies. It increases the levels of dopamine and serotonin in the brain, leading to increased locomotor activity, reduced anxiety, and improved cognitive function. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide also has anti-inflammatory and antioxidant properties, which can protect against oxidative stress and neuroinflammation.
実験室実験の利点と制限
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize in large quantities and has high purity and stability. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide also has a well-characterized mechanism of action, making it a useful tool for studying the dopamine and serotonin systems in the brain. However, 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals or cells. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide also has a short half-life in the body, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which could protect against the neuroinflammation and oxidative stress associated with these diseases. Another area of interest is the development of new 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide analogs with improved solubility and pharmacokinetic properties. These analogs could be used to study the dopamine and serotonin systems in the brain and could have potential therapeutic applications in various neurological and psychiatric disorders.
合成法
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4,5-trihydroxybenzoic acid with ethyl iodide and phenylmagnesium bromide. The resulting product is then subjected to a series of reactions, including acetylation, reduction, and amidation, to obtain 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide in high yield and purity.
特性
製品名 |
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide |
|---|---|
分子式 |
C21H27NO4 |
分子量 |
357.4 g/mol |
IUPAC名 |
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H27NO4/c1-5-22(17-12-10-9-11-13-17)21(23)16-14-18(24-6-2)20(26-8-4)19(15-16)25-7-3/h9-15H,5-8H2,1-4H3 |
InChIキー |
FYQAOEKQAXOPLP-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
正規SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)







